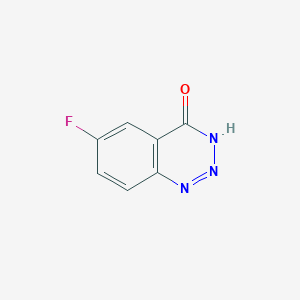

6-Fluoro-3H-1,2,3-benzotriazin-4-one

Vue d'ensemble

Description

6-Fluoro-3H-1,2,3-benzotriazin-4-one is a chemical compound with the molecular formula C7H4FN3O and a molecular weight of 165.13 g/mol It is a derivative of benzotriazinone, characterized by the presence of a fluorine atom at the 6th position of the benzene ring

Applications De Recherche Scientifique

6-Fluoro-3H-1,2,3-benzotriazin-4-one has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Analyse Biochimique

Biochemical Properties

6-Fluoro-3H-1,2,3-benzotriazin-4-one plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with α-amino acids, leading to the formation of 3H-1,4-benzodiazepin-(1H,4H)-2,5-diones through thermal condensation . Additionally, this compound can undergo thermolysis to yield quinazolino[3,2-c][1,2,3]benzotriazin-8-one . These interactions highlight the compound’s versatility and potential in biochemical research.

Cellular Effects

This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The presence of the fluorine atom in its structure may contribute to its ability to modulate these processes. Studies have shown that this compound can inhibit α-glucosidase activity, which is crucial for carbohydrate metabolism . This inhibition can lead to changes in cellular energy balance and metabolic flux.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. The compound can bind to enzymes and proteins, leading to inhibition or activation of their functions. For example, its interaction with α-glucosidase results in enzyme inhibition, affecting carbohydrate metabolism . Additionally, the compound’s structure allows it to form stable complexes with other biomolecules, further influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under refrigerated conditions

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of metabolic pathways. At higher doses, toxic or adverse effects may be observed. It is essential to determine the threshold effects and safe dosage ranges for this compound to ensure its safe use in research .

Metabolic Pathways

This compound is involved in various metabolic pathways. Its interaction with enzymes such as α-glucosidase highlights its role in carbohydrate metabolism . The compound’s presence can affect metabolic flux and metabolite levels, leading to changes in cellular energy balance and overall metabolism.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-3H-1,2,3-benzotriazin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 6-fluoroaniline with nitrous acid to form the corresponding diazonium salt, which then undergoes cyclization to yield the benzotriazinone structure . The reaction conditions often require low temperatures and acidic environments to facilitate the formation of the diazonium intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Analyse Des Réactions Chimiques

Types of Reactions

6-Fluoro-3H-1,2,3-benzotriazin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atom under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized benzotriazinones.

Mécanisme D'action

The mechanism of action of 6-Fluoro-3H-1,2,3-benzotriazin-4-one involves its interaction with specific molecular targets. For instance, it has been studied as an inhibitor of α-glucosidase, an enzyme involved in carbohydrate metabolism . The compound binds to the active site of the enzyme, preventing substrate access and thereby inhibiting its activity. This mechanism is of interest for the development of new treatments for diabetes.

Comparaison Avec Des Composés Similaires

Similar Compounds

6-Chloro-3H-1,2,3-benzotriazin-4-one: Similar structure but with a chlorine atom instead of fluorine.

6-Bromo-3H-1,2,3-benzotriazin-4-one: Contains a bromine atom at the 6th position.

6-Iodo-3H-1,2,3-benzotriazin-4-one: Features an iodine atom at the 6th position.

Uniqueness

6-Fluoro-3H-1,2,3-benzotriazin-4-one is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine’s high electronegativity and small size influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications.

Activité Biologique

6-Fluoro-3H-1,2,3-benzotriazin-4-one is a compound belonging to the benzotriazine class, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and research findings.

Chemical Structure and Properties

This compound features a fluorine substituent at the sixth position of the benzotriazine ring. Its molecular formula is C7H5F N4O, with a molecular weight of approximately 178.14 g/mol. The presence of the fluorine atom is significant as it may influence the compound's pharmacokinetics and biological interactions.

Antiviral Activity

Recent studies have highlighted the antiviral potential of benzotriazine derivatives. For instance, compounds structurally related to this compound have shown selective activity against various viruses. A notable example includes derivatives that demonstrated efficacy against Coxsackievirus B5 (CVB5), with effective concentration (EC50) values ranging from 6 to 18.5 µM . These compounds exhibited mechanisms that protect cells from viral infections by interfering with viral attachment processes.

Antifungal Properties

The antifungal activity of benzotriazine derivatives has also been explored. Compounds similar to this compound have been evaluated for their effectiveness against fungi such as Candida albicans and Cryptococcus neoformans. These studies indicate that benzotriazines can inhibit fungal growth through mechanisms involving disruption of ergosterol biosynthesis pathways .

Anti-inflammatory Effects

The anti-inflammatory potential of benzotriazine derivatives has been documented. For example, compounds with similar structures have been identified as having significant anti-inflammatory effects by modulating pathways associated with inflammatory responses. This suggests that this compound may possess similar properties.

Synthesis and Evaluation

Research involving the synthesis of this compound has focused on developing efficient methods for producing this compound and its derivatives. A one-pot reaction strategy has been proposed for synthesizing various substituted benzotriazines within a short timeframe . This method enhances accessibility for further biological evaluations.

Structure-Activity Relationship (SAR)

Studies on structure-activity relationships (SAR) have provided insights into how modifications to the benzotriazine core affect biological activity. For instance, substituting different groups at specific positions has led to variations in antiviral and antifungal potency . Understanding these relationships is crucial for optimizing the pharmacological profiles of these compounds.

Data Table: Biological Activity Overview

| Compound | Biological Activity | EC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | Antiviral against CVB5 | 6 - 18.5 | Inhibits viral attachment |

| Related benzotriazines | Antifungal against C. albicans | Not specified | Disrupts ergosterol biosynthesis |

| Other derivatives | Anti-inflammatory | Not specified | Modulates inflammatory pathways |

Propriétés

IUPAC Name |

6-fluoro-3H-1,2,3-benzotriazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FN3O/c8-4-1-2-6-5(3-4)7(12)10-11-9-6/h1-3H,(H,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCLQFKLASUKMCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=O)NN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.